1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Overview
Description
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazides with acyl chlorides under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of catalysts to enhance reaction efficiency. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in materials science, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]benzene
- 4-[4-acetyl-5-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]thiophene
Uniqueness
Compared to similar compounds, 1-[2-(4-METHOXYPHENYL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific structural features, such as the presence of the pyridine ring
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)20-17(2,14-4-6-15(22-3)7-5-14)23-16(19-20)13-8-10-18-11-9-13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJVOJKDPHBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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